Physicochemical Signature Divergence: Lipophilicity (XLogP3) Benchmarking Against Parent Scaffold and Zardaverine
The target compound exhibits a computed XLogP3 of 3.8, representing a substantial lipophilicity increase over both the unsubstituted parent scaffold 6-phenyl-3(2H)-pyridazinone (XLogP3 ≈ 1.44) and the clinically investigated dual PDE III/IV inhibitor Zardaverine (experimental logP ≈ 2.2) . This ~2.4 log-unit increase relative to the parent scaffold corresponds to approximately a 250-fold greater octanol–water partition coefficient, predicting markedly enhanced membrane permeability and potential CNS penetration . The compound possesses a single hydrogen bond donor (the pyridazinone NH) and two hydrogen bond acceptors, placing it within favorable drug-likeness space by Lipinski criteria (MW = 296.76; rotatable bonds = 3) .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 6-Phenyl-3(2H)-pyridazinone: XLogP3 ≈ 1.44; Zardaverine: experimental logP ≈ 2.2 |
| Quantified Difference | ΔXLogP3 ≈ +2.36 vs. parent scaffold (≈250-fold higher partition coefficient) |
| Conditions | Computed XLogP3 values; parent scaffold data from BOC Sciences; Zardaverine logP from published physicochemical profiles |
Why This Matters
The higher lipophilicity predicts superior membrane permeation and potential CNS accessibility compared to less lipophilic pyridazinone analogs, making this compound a preferred choice for target engagement studies requiring intracellular or CNS target access.
